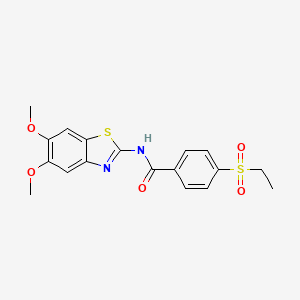

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)12-7-5-11(6-8-12)17(21)20-18-19-13-9-14(24-2)15(25-3)10-16(13)26-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUXFGMEROERTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol, the benzothiazole ring is formed through a cyclization reaction with a suitable aldehyde or ketone under acidic conditions.

Methoxylation: The benzothiazole ring is then methoxylated using methanol and a strong acid catalyst to introduce the methoxy groups at the 5 and 6 positions.

Sulfonylation: The ethanesulfonyl group is introduced through a sulfonylation reaction using ethanesulfonyl chloride and a base such as triethylamine.

Amidation: Finally, the benzamide moiety is attached through an amidation reaction with 4-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The benzothiazole core in the target compound differs from the triazole () and benzimidazole () cores. Benzothiazoles are known for their planar aromaticity and bioactivity, while triazoles offer nitrogen-rich environments for hydrogen bonding, and benzimidazoles are associated with DNA intercalation . The 5,6-dimethoxy groups on the benzothiazole may enhance solubility compared to the methyl groups in ’s benzimidazole.

Sulfonyl groups in ’s triazoles contribute to electron-withdrawing effects, stabilizing tautomeric forms .

Substituent Effects :

- Fluorine substituents in ’s compounds increase lipophilicity and metabolic stability, whereas methoxy groups in the target compound balance hydrophilicity and electron donation.

Spectroscopic and Tautomeric Behavior

IR Spectroscopy :

- Tautomerism: Unlike the triazoles in , which exist as thione tautomers, benzothiazoles typically exhibit less pronounced tautomeric shifts due to their rigid aromatic system.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anti-tumor and anti-inflammatory properties, as well as other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 295.40 g/mol

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including this compound.

- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, which is crucial for halting cancer progression.

Case Studies

A study conducted by Kamal et al. (2024) synthesized and evaluated several benzothiazole derivatives, including this compound. The findings indicated that this compound exhibited:

- IC50 Values : IC50 values for A431 and A549 cells were determined to be 1 µM and 2 µM respectively.

- Western Blot Analysis : Results showed downregulation of AKT and ERK signaling pathways, which are critical for tumor survival and proliferation.

Anti-Inflammatory Activity

The compound also demonstrates significant anti-inflammatory properties:

- Cytokine Inhibition : It reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages.

- Mechanistic Insights : The inhibition of these cytokines suggests a dual mechanism where the compound not only targets tumor cells but also modulates the inflammatory environment that supports tumor growth.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.